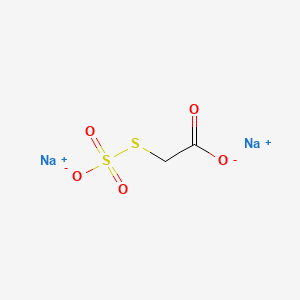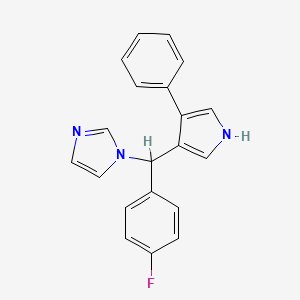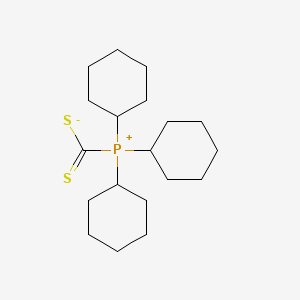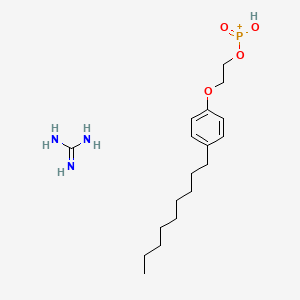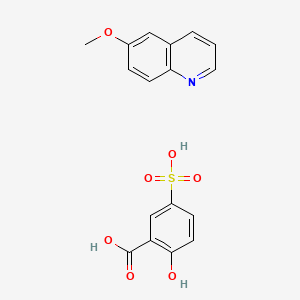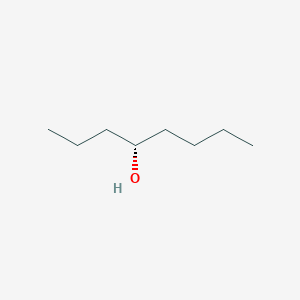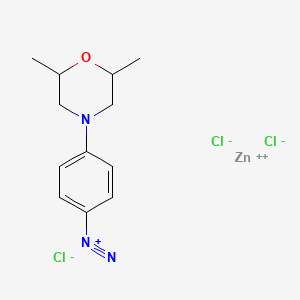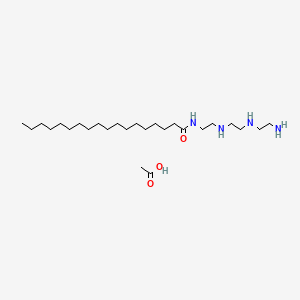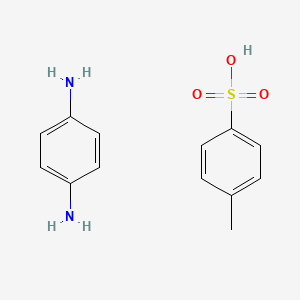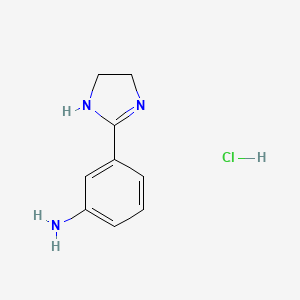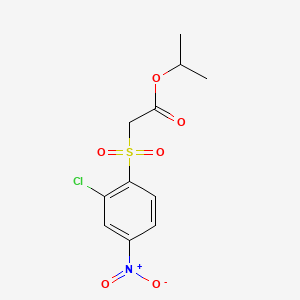
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a chemical compound with a complex structure that includes acetic acid, a chlorinated nitrophenyl group, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then esterified with isopropanol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. Safety measures are also crucial due to the handling of chlorinated and nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of the nitro group, forming amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: A precursor in the synthesis of the compound.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with similar properties.
2,6-Dichloro-4-nitrophenol: A compound with additional chlorine atoms, affecting its reactivity.
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
139326-50-4 |
|---|---|
Molekularformel |
C11H12ClNO6S |
Molekulargewicht |
321.73 g/mol |
IUPAC-Name |
propan-2-yl 2-(2-chloro-4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H12ClNO6S/c1-7(2)19-11(14)6-20(17,18)10-4-3-8(13(15)16)5-9(10)12/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
FUDCIMPBOLJFCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



